![molecular formula C17H19N3O2 B13057268 2-[(E)-N'-[(4-methylphenyl)methyl]-N''-phenylcarbamimidamido]aceticacid](/img/structure/B13057268.png)
2-[(E)-N'-[(4-methylphenyl)methyl]-N''-phenylcarbamimidamido]aceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-N’-[(4-methylphenyl)methyl]-N’'-phenylcarbamimidamido]acetic acid is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-N’-[(4-methylphenyl)methyl]-N’'-phenylcarbamimidamido]acetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methylbenzylamine with phenyl isocyanate to form the corresponding urea derivative. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2-[(E)-N’-[(4-methylphenyl)methyl]-N’'-phenylcarbamimidamido]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
2-[(E)-N’-[(4-methylphenyl)methyl]-N’'-phenylcarbamimidamido]acetic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(E)-N’-[(4-methylphenyl)methyl]-N’'-phenylcarbamimidamido]acetic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic processes or disruption of cellular signaling pathways.
類似化合物との比較
Similar Compounds
4-Methylphenylacetic acid: Shares the 4-methylphenyl group but lacks the carbamimidamido functionality.
Phenylacetic acid: Similar structure but without the 4-methyl substitution.
Benzylamine derivatives: Compounds with similar amine functionalities but different aromatic substitutions.
Uniqueness
2-[(E)-N’-[(4-methylphenyl)methyl]-N’'-phenylcarbamimidamido]acetic acid is unique due to its specific combination of aromatic and aliphatic components, which confer distinct chemical and biological properties
特性
分子式 |
C17H19N3O2 |
|---|---|
分子量 |
297.35 g/mol |
IUPAC名 |
2-[(4-methylphenyl)methyl-(N'-phenylcarbamimidoyl)amino]acetic acid |
InChI |
InChI=1S/C17H19N3O2/c1-13-7-9-14(10-8-13)11-20(12-16(21)22)17(18)19-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H2,18,19)(H,21,22) |
InChIキー |
QCQZZCGSJWUNCN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CN(CC(=O)O)C(=NC2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


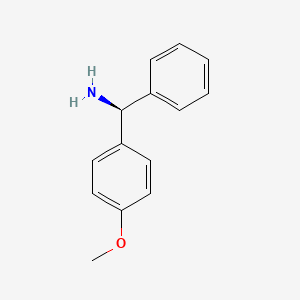

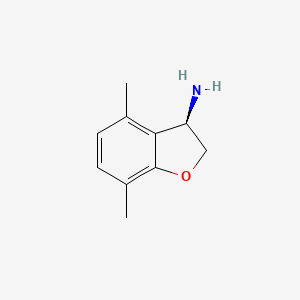
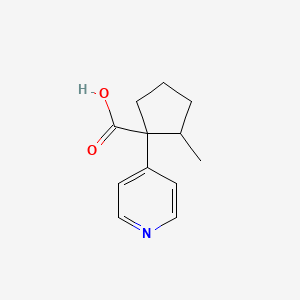

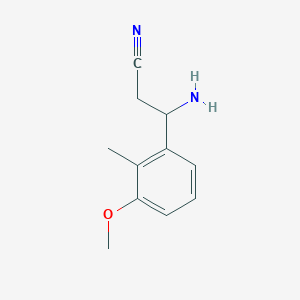
![7-Bromo-5-(4-chlorobenzyl)-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13057240.png)

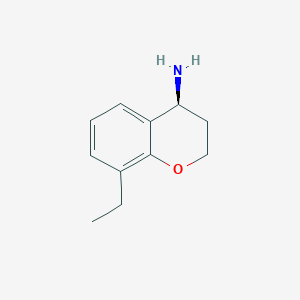
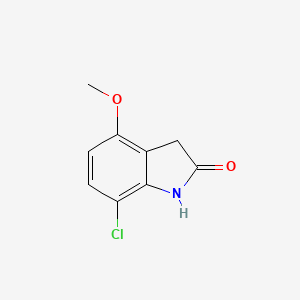
![2,4-dichloro-N'-((E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide](/img/structure/B13057251.png)

![7-Methyl-1,7-diazaspiro[4.4]nonan-2-one](/img/structure/B13057261.png)

